molecular formula C20H38O4 B14650801 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid CAS No. 54315-30-9

8-Acetyl-12-hydroxy-12-methylheptadecanoic acid

Cat. No.: B14650801
CAS No.: 54315-30-9
M. Wt: 342.5 g/mol
InChI Key: BMOURHSOVAKOBH-UHFFFAOYSA-N
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Description

8-Acetyl-12-hydroxy-12-methylheptadecanoic acid is a complex organic compound with the molecular formula C20H38O4 It is characterized by the presence of an acetyl group, a hydroxy group, and a methyl group on a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of a precursor compound, such as 12-hydroxy-12-methylheptadecanoic acid, using an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions . Another approach is the acetylation of 12-hydroxy-12-methylheptadecanoic acid using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-12-hydroxy-12-methylheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

8-Acetyl-12-hydroxy-12-methylheptadecanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Acetyl-12-hydroxy-12-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through modulation of enzymatic activities, alteration of cellular signaling pathways, or interaction with specific receptors .

Comparison with Similar Compounds

8-Acetyl-12-hydroxy-12-methylheptadecanoic acid can be compared with other similar compounds, such as:

    12-Hydroxyheptadecanoic acid: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.

    8-Acetylheptadecanoic acid: Lacks the hydroxy and methyl groups, leading to variations in its biological activity and applications.

    12-Methylheptadecanoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54315-30-9

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

8-acetyl-12-hydroxy-12-methylheptadecanoic acid

InChI

InChI=1S/C20H38O4/c1-4-5-10-15-20(3,24)16-11-13-18(17(2)21)12-8-6-7-9-14-19(22)23/h18,24H,4-16H2,1-3H3,(H,22,23)

InChI Key

BMOURHSOVAKOBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CCCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

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